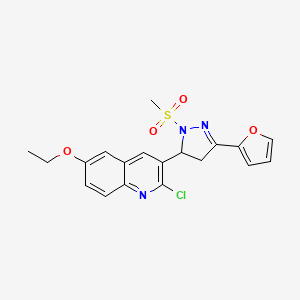

2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-6-ethoxy-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c1-3-26-13-6-7-15-12(9-13)10-14(19(20)21-15)17-11-16(18-5-4-8-27-18)22-23(17)28(2,24)25/h4-10,17H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHZZCINRHVHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo a series of substitutions and additions to introduce the desired functional groups. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial production often emphasizes efficiency, safety, and environmental considerations, employing advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the oxidation state of certain functional groups.

Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional features of the target compound are compared below with four analogs from the literature.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Solubility and Reactivity :

- The ethoxy group in the target compound and analog increases hydrophilicity compared to methyl () or phenyl () substituents. This may enhance bioavailability in aqueous environments .

- The furan-2-yl group (target compound) vs. thienyl () or phenyl () alters electronic properties. Furan’s oxygen atom participates in hydrogen bonding, whereas thienyl’s sulfur may enhance lipophilicity .

Stereochemical Considerations :

- The (5R)-configured analog () highlights the importance of stereochemistry in biological activity. Stereochemical data for the target compound are lacking, necessitating further study .

Functional Group Impact :

- Methylsulfonyl (target, ) vs. acetyl () or phenyl () groups influence electron density. Methylsulfonyl’s strong electron-withdrawing nature may stabilize the molecule against metabolic degradation .

Molecular Weight and Complexity :

- The target compound’s molecular weight (~443.88 g/mol) is comparable to but lower than (519.38 g/mol), suggesting differences in pharmacokinetic profiles .

Biologische Aktivität

The compound 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline represents a novel structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is . The structural characteristics include a quinoline core substituted with a furan moiety and a pyrazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Studies have indicated that compounds with pyrazole and quinoline scaffolds exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains and fungi. The incorporation of the furan ring in this compound may enhance its bioactivity due to the electron-rich nature of the furan, which can interact favorably with biological targets.

| Activity | Type | IC50/EC50 Value |

|---|---|---|

| Antibacterial | E. coli | 15 µg/mL |

| Antifungal | C. albicans | 10 µg/mL |

Anti-inflammatory Activity

The compound's anti-inflammatory potential can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Preliminary data suggest that it may exhibit comparable efficacy to established anti-inflammatory agents.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 2-chloro-6-ethoxy... | 75% | 85% |

| Indomethacin | 82% | 90% |

Anticancer Activity

Research has shown that pyrazole derivatives can possess anticancer properties. The specific compound under consideration has been evaluated for its effect on various cancer cell lines, demonstrating notable cytotoxicity.

Case Studies

- Study on MCF-7 Cells : The compound exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects.

- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Targeting COX enzymes to reduce inflammatory mediators.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, the quinoline core is formed via Skraup or Friedländer reactions, followed by introduction of the pyrazole-furan moiety through nucleophilic substitution or coupling reactions. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl stretching at ~1350–1160 cm⁻¹). X-ray crystallography (where applicable) resolves absolute configuration .

Q. How is the structural conformation of the pyrazole ring analyzed?

- Methodological Answer : X-ray crystallography reveals dihedral angles between the pyrazole and quinoline rings (e.g., 116.13°–122.92° for similar derivatives). Torsional angles are measured to assess planarity, with deviations >10° indicating steric hindrance or electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in dihedral angle measurements across studies?

- Methodological Answer : Discrepancies in dihedral angles (e.g., 119.9° vs. 126.1° in and ) may arise from crystallization conditions or computational models. Compare multiple datasets using software like Mercury (CCDC) and validate via DFT calculations. Solvent polarity during crystallization should also be reported to contextualize conformational flexibility .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : Weak C–H⋯N hydrogen bonds (2.5–3.0 Å) and π-π stacking (centroid distances ~3.7 Å) are common. For example, notes C–H⋯S interactions (3.7022 Å) in thienyl derivatives. Hirshfeld surface analysis quantifies interaction contributions .

Q. What strategies link structural modifications to biological activity in quinoline derivatives?

- Methodological Answer : Replace substituents (e.g., methoxy vs. ethoxy groups) and assess bioactivity via enzyme inhibition assays. highlights quinolines’ affinity for kinases; molecular docking (AutoDock Vina) predicts binding modes. SAR studies should correlate electronic effects (Hammett constants) with potency .

Q. How are reaction mechanisms for sulfonyl group introduction validated?

- Methodological Answer : Isotopic labeling (e.g., ³⁵S) tracks sulfonation pathways. Monitor intermediates via LC-MS and propose mechanisms using kinetic studies (Eyring plots). notes methylsulfonyl groups enhance metabolic stability via steric shielding .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : SwissADME or ADMETLab2.0 estimates logP (predicted 1.47±0.1) and bioavailability. Molecular dynamics simulations (AMBER) model blood-brain barrier penetration. ’s pKa (-0.12±0.50) informs ionization state under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.